5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine
CAS No.: 1219827-51-6
Cat. No.: VC3005264
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219827-51-6 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 5-[4-(cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C12H13N3O2/c13-12-15-14-11(17-12)9-3-5-10(6-4-9)16-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,15) |
| Standard InChI Key | MTDVKRLWWOIGBL-UHFFFAOYSA-N |
| SMILES | C1CC1COC2=CC=C(C=C2)C3=NN=C(O3)N |
| Canonical SMILES | C1CC1COC2=CC=C(C=C2)C3=NN=C(O3)N |
Introduction
5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine is a synthetic organic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is identified by the CAS number 1219827-51-6 and the DSSTox Substance ID DTXSID30677744 . This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis Methods
The synthesis of 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under specific reaction conditions. A common method involves the reaction of 4-(cyclopropylmethoxy)benzohydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Biological Activity
This compound is known to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes and receptors, which contributes to its biological effects. Research indicates that oxadiazole derivatives, similar to this compound, exhibit significant antimicrobial properties by disrupting microbial cell wall synthesis or interfering with metabolic pathways.
Comparison with Similar Compounds
5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine can be compared with other oxadiazole derivatives:
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5-Phenyl-1,3,4-oxadiazol-2-amine: Lacks the cyclopropylmethoxy group, potentially leading to different biological activities.
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5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine: Contains a methoxy group instead, affecting chemical reactivity and biological activity.
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5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Features a chlorine atom, which may alter chemical and biological properties.
Research Findings and Applications
The unique chemical structure of 5-[4-(Cyclopropylmethoxy)phenyl]-1,3,4-oxadiazol-2-amine imparts distinct biological activities and chemical reactivity compared to similar compounds. Its potential applications in pharmacology and medicinal chemistry are being explored due to its ability to interact with specific molecular targets.
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